Lomitapide-d8 is a deuterated form of lomitapide, specifically designed as an internal standard for the quantification of lomitapide in biological samples using gas chromatography or liquid chromatography coupled with mass spectrometry. Lomitapide itself is a microsomal triglyceride transfer protein inhibitor, primarily used in the treatment of homozygous familial hypercholesterolemia. It functions by inhibiting the secretion of apolipoprotein B-containing lipoproteins, thereby reducing levels of low-density lipoprotein cholesterol in patients with this genetic condition .
Lomitapide-d8 is classified under biochemicals and is utilized in research settings to enhance the accuracy of lomitapide quantification in pharmacokinetic studies. It is commercially available through various suppliers, including Bertin Technologies in France, indicating its accessibility for laboratory use .
The synthesis of lomitapide-d8 involves deuteration of the original lomitapide compound. This process typically requires specific reagents that introduce deuterium atoms into the molecular structure without altering its functional properties. While detailed synthetic routes are proprietary, deuteration generally enhances the stability and detection sensitivity of the compound in analytical methods.
The synthesis may involve:
The molecular formula for lomitapide-d8 is CHDNO, reflecting the eight deuterium atoms replacing hydrogen atoms in the original structure. The compound maintains a similar three-dimensional arrangement to that of non-deuterated lomitapide, ensuring its functionality as an internal standard.
Lomitapide acts by inhibiting microsomal triglyceride transfer protein, which is crucial for the assembly and secretion of very-low-density lipoproteins and chylomicrons. This inhibition leads to a decrease in apolipoprotein B-containing lipoproteins in circulation, effectively lowering low-density lipoprotein cholesterol levels. The mechanism involves direct binding to the protein within hepatocytes and enterocytes, disrupting normal lipid metabolism .
Lomitapide-d8 serves primarily as an internal standard for quantitative analysis in pharmacokinetic studies involving lomitapide. Its applications include:
CAS No.: 13859-65-9
CAS No.: 63800-01-1
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8
CAS No.: 54061-45-9